

Bucherer-Bergs reaction mechanism for hydantoin synthesis

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Compound of Interest

Compound Name: 5,5-Dimethylhydantoin

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An In-depth Technical Guide to the Bucherer-Bergs Reaction Mechanism for Hydantoin Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Bucherer-Bergs reaction, a cornerstone in the synthesis of hydantoins. Hydantoins are a critical class of heterocyclic compounds with wideranging applications in medicinal chemistry and drug development, serving as anticonvulsants, antiarrhythmics, and antitumor agents, among other therapeutic uses. This document details the reaction mechanism, provides quantitative data on reaction yields, outlines detailed experimental protocols, and presents visualizations of the reaction pathway and experimental workflows.

The Bucherer-Bergs Reaction: An Overview

The Bucherer-Bergs reaction is a multi-component reaction that synthesizes 5-substituted and 5,5-disubstituted hydantoins from a carbonyl compound (ketone or aldehyde), an alkali metal cyanide (such as potassium or sodium cyanide), and ammonium carbonate.^{[1][2][3]} First reported independently by Bucherer and Bergs in the early 20th century, this one-pot synthesis has become a widely utilized method due to its efficiency and the ready availability of starting materials.^[1] The reaction typically proceeds in a polar solvent, such as water or ethanol, at elevated temperatures.^{[1][3]}

Reaction Mechanism

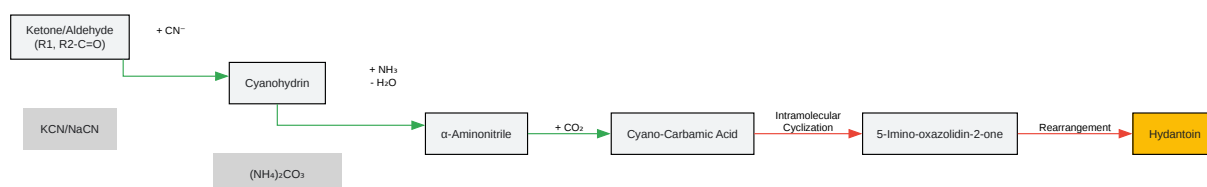
The currently accepted mechanism for the Bucherer-Bergs reaction involves several key steps, beginning with the formation of an aminonitrile intermediate, which then undergoes cyclization and rearrangement to form the final hydantoin product.

Step-by-Step Mechanism

- **Cyanohydrin Formation:** The reaction initiates with the nucleophilic addition of a cyanide ion to the carbonyl carbon of the ketone or aldehyde, forming a cyanohydrin intermediate.^[1]
- **Aminonitrile Formation:** Ammonia, generated from the decomposition of ammonium carbonate, reacts with the cyanohydrin in a nucleophilic substitution reaction (S_N2 type) to replace the hydroxyl group with an amino group, yielding an α -aminonitrile.^[1]
- **Carbamic Acid Formation:** The nitrogen atom of the aminonitrile's amino group acts as a nucleophile, attacking the carbon dioxide also produced from the decomposition of ammonium carbonate. This step results in the formation of a cyano-containing carbamic acid.^[1]
- **Intramolecular Cyclization:** The carbamic acid then undergoes an intramolecular cyclization, forming a 5-imino-oxazolidin-2-one intermediate.^[1]
- **Rearrangement to Hydantoin:** Finally, the 5-imino-oxazolidin-2-one rearranges to the more stable 5,5-disubstituted hydantoin through an isocyanate intermediate.^[1]

Visualization of the Reaction Mechanism

The following diagram illustrates the step-by-step mechanism of the Bucherer-Bergs reaction.



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Caption: The reaction mechanism of the Bucherer-Bergs synthesis of hydantoins.

Quantitative Data

The yield of the Bucherer-Bergs reaction is influenced by several factors, including the structure of the carbonyl substrate, reaction temperature, reaction time, and the choice of solvent. Below is a summary of reported yields for the synthesis of various hydantoins.

Starting Material	Product	Reaction Conditions	Yield (%)	Reference
Benzophenone	5,5-Diphenylhydantoin (Phenytoin)	(NH ₄) ₂ CO ₃ , NaCN, 60% EtOH, 58-62 °C, 10 h	7	[4]
Benzophenone	5,5-Diphenylhydantoin (Phenytoin)	(NH ₄) ₂ CO ₃ , NaCN, 60% EtOH, 58-62 °C, 90 h	67	[4]
Benzophenone	5,5-Diphenylhydantoin (Phenytoin)	(NH ₄) ₂ CO ₃ , NaCN, sealed vessel, 110 °C	75	[4]
Acetone	5,5-Dimethylhydantoin	KCN (2M), (NH ₄) ₂ CO ₃ (4M)	-	[5]
Substituted Cyclohexanones	Spiro-hydantoins	(NH ₄) ₂ CO ₃ , KCN	55	[6]
trans-4-Hexenal	5-(1-Butenyl)hydantoin	NaCN, (NH ₄) ₂ CO ₃ , 50% aq. EtOH, 50-65 °C, 8-24 h	-	[7]
3'-Methoxyacetophenone	5-(3-Methoxyphenyl)-5-methylhydantoin	KCN, NH ₄ Cl, DMSO/H ₂ O, 40 h, rt	41	[8]
2-Heptanone	5-Methyl-5-pentylhydantoin	KCN, NH ₄ Cl, NH ₄ OH, H ₂ O/MeOH, 20 h, rt	82	[8]

Experimental Protocols

Detailed methodologies for the synthesis of hydantoins via the Bucherer-Bergs reaction are provided below. These protocols are intended as a guide and may require optimization based on the specific substrate and available laboratory equipment.

Synthesis of 5,5-Dimethylhydantoin from Acetone

This protocol is adapted from a standard procedure for the synthesis of **5,5-dimethylhydantoin**.

Materials:

- Acetone
- Potassium cyanide (KCN) or Sodium cyanide (NaCN)
- Ammonium carbonate ((NH₄)₂CO₃)
- Ethanol
- Water
- Hydrochloric acid (HCl) for workup

Procedure:

- In a round-bottom flask equipped with a reflux condenser, combine acetone (1 equivalent), potassium cyanide (2 equivalents), and ammonium carbonate (2 equivalents).^[1]
- Add a 1:1 mixture of ethanol and water to dissolve the reactants.
- Heat the reaction mixture to reflux (approximately 80-100 °C) and maintain for several hours.^[1] The reaction progress can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 6-7 to precipitate the hydantoin product.^[1]
- Collect the precipitate by vacuum filtration and wash with cold water.

- Recrystallize the crude product from an ethanol/water mixture to obtain pure **5,5-dimethylhydantoin**.

Synthesis of 5-(alk-3-enyl)-hydantoins

This protocol describes a general procedure for the synthesis of hydantoins from unsaturated aldehydes or ketones.^[7]

Materials:

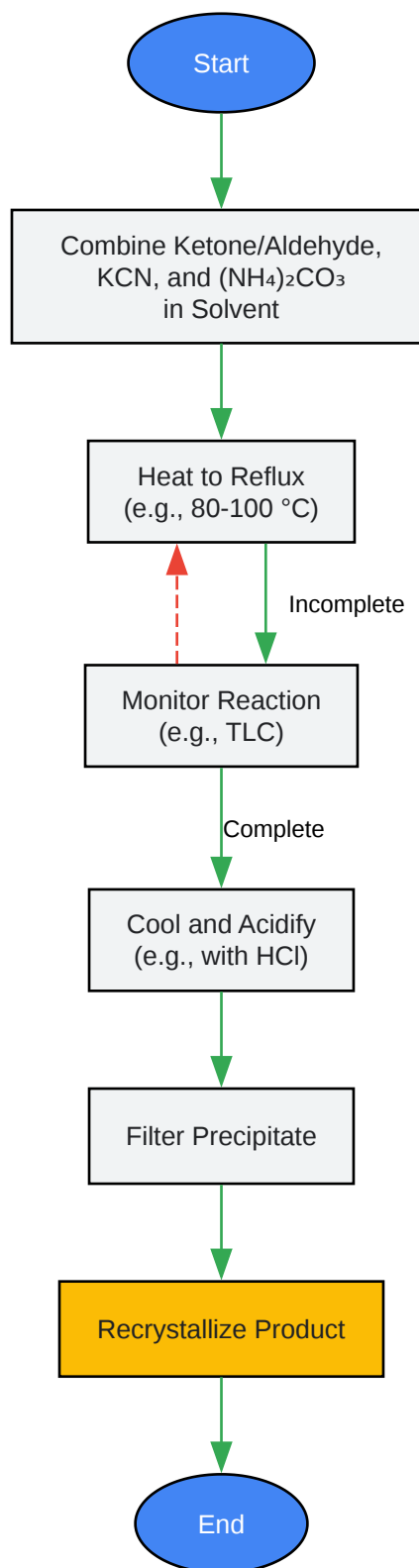
- Unsaturated aldehyde or ketone (e.g., trans-4-hexenal) (10 mmol)
- Sodium cyanide (NaCN) (0.98 g, 20 mmol)
- Ammonium carbonate ((NH₄)₂CO₃) (3.84 g, 40 mmol)
- 50% aqueous ethanol (50 cm³)
- Concentrated Hydrochloric acid (HCl)

Procedure:

- To a 100 cm³ round-bottom flask equipped with a reflux condenser, add the substrate (10 mmol), sodium cyanide (20 mmol), and ammonium carbonate (40 mmol) to 50 cm³ of 50% aqueous ethanol.^[7]
- Stir the reaction mixture and heat to reflux at 50-65 °C for 8-24 hours.^[7]
- Cool the reaction mixture to room temperature and filter.
- Adjust the pH of the filtrate to ~2 by the careful addition of concentrated HCl.^[7]
- Place the filtrate in a refrigerator to facilitate crystallization of the product.
- Collect the crystalline product by filtration.

Logical Relationships and Workflows

The following diagram illustrates a typical experimental workflow for the Bucherer-Bergs synthesis of hydantoins.



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Caption: A generalized experimental workflow for the Bucherer-Bergs reaction.

Conclusion

The Bucherer-Bergs reaction remains a highly relevant and practical method for the synthesis of a diverse range of hydantoin derivatives. Its operational simplicity, use of readily available starting materials, and broad substrate scope make it an invaluable tool for synthetic and medicinal chemists. Understanding the nuances of the reaction mechanism and the factors influencing its outcome is crucial for the successful application of this reaction in research and development. This guide provides the foundational knowledge and practical protocols to effectively utilize the Bucherer-Bergs reaction for the synthesis of valuable hydantoin compounds.

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